molecular formula C16H16BrIN2O3 B10904006 2-(4-{(E)-[2-(4-bromophenyl)hydrazinylidene]methyl}-2-iodo-6-methoxyphenoxy)ethanol

2-(4-{(E)-[2-(4-bromophenyl)hydrazinylidene]methyl}-2-iodo-6-methoxyphenoxy)ethanol

Cat. No.: B10904006
M. Wt: 491.12 g/mol
InChI Key: QXUYDTXEDVEHSI-VXLYETTFSA-N
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Description

4-(2-HYDROXYETHOXY)-3-IODO-5-METHOXYBENZALDEHYDE 1-(4-BROMOPHENYL)HYDRAZONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxyethoxy group, an iodine atom, a methoxy group, a bromophenyl group, and a hydrazone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-HYDROXYETHOXY)-3-IODO-5-METHOXYBENZALDEHYDE 1-(4-BROMOPHENYL)HYDRAZONE typically involves multiple steps. One common method includes the condensation reaction between 4-(2-HYDROXYETHOXY)-3-IODO-5-METHOXYBENZALDEHYDE and 1-(4-BROMOPHENYL)HYDRAZONE under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-HYDROXYETHOXY)-3-IODO-5-METHOXYBENZALDEHYDE 1-(4-BROMOPHENYL)HYDRAZONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while reduction of the hydrazone linkage can produce amines .

Scientific Research Applications

4-(2-HYDROXYETHOXY)-3-IODO-5-METHOXYBENZALDEHYDE 1-(4-BROMOPHENYL)HYDRAZONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-HYDROXYETHOXY)-3-IODO-5-METHOXYBENZALDEHYDE 1-(4-BROMOPHENYL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(2-HYDROXYETHOXY)-3-IODO-5-METHOXYBENZALDEHYDE: Shares a similar structure but lacks the hydrazone linkage.

    1-(4-BROMOPHENYL)HYDRAZONE: Contains the hydrazone linkage but lacks the hydroxyethoxy, iodine, and methoxy groups.

Uniqueness

4-(2-HYDROXYETHOXY)-3-IODO-5-METHOXYBENZALDEHYDE 1-(4-BROMOPHENYL)HYDRAZONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H16BrIN2O3

Molecular Weight

491.12 g/mol

IUPAC Name

2-[4-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]-2-iodo-6-methoxyphenoxy]ethanol

InChI

InChI=1S/C16H16BrIN2O3/c1-22-15-9-11(8-14(18)16(15)23-7-6-21)10-19-20-13-4-2-12(17)3-5-13/h2-5,8-10,20-21H,6-7H2,1H3/b19-10+

InChI Key

QXUYDTXEDVEHSI-VXLYETTFSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC2=CC=C(C=C2)Br)I)OCCO

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC2=CC=C(C=C2)Br)I)OCCO

Origin of Product

United States

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